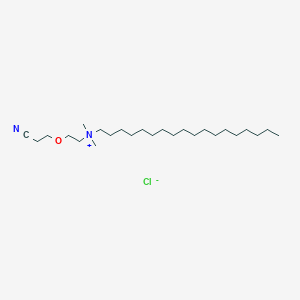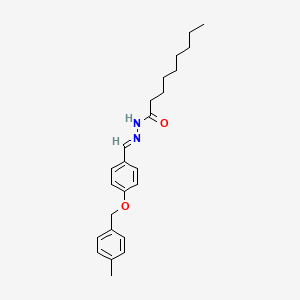
4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé est caractérisé par la présence d'un cycle pyridine, d'un cycle triazole et d'un groupe thioéther fluorobenzyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique la formation du cycle triazole par une réaction de cyclisation, suivie de l'introduction du cycle pyridine et du groupe thioéther fluorobenzyl. Les conditions de réaction incluent souvent l'utilisation de catalyseurs, de solvants et de paramètres spécifiques de température et de pression pour assurer un rendement élevé et une pureté.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela peut inclure l'utilisation de réacteurs à flux continu, de systèmes automatisés et de techniques de purification avancées pour assurer une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'alcools correspondants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles selon la substitution souhaitée. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers du composé d'origine.
Applications de recherche scientifique
4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, y compris son rôle en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison. Ces interactions peuvent conduire à divers effets biologiques, selon la cible et la voie spécifiques impliquées.
Applications De Recherche Scientifique
4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Éthyl-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 4-(4-Éthyl-5-((4-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Unicité
L'unicité de 4-(4-Éthyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine réside dans la présence du groupe thioéther fluorobenzyl, qui confère des propriétés chimiques et biologiques distinctes. Cet atome de fluor peut améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
618426-78-1 |
|---|---|
Formule moléculaire |
C16H15FN4S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H15FN4S/c1-2-21-15(13-7-9-18-10-8-13)19-20-16(21)22-11-12-3-5-14(17)6-4-12/h3-10H,2,11H2,1H3 |
Clé InChI |
ZYWFKWJPXUZIRE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018929.png)


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)

![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)
